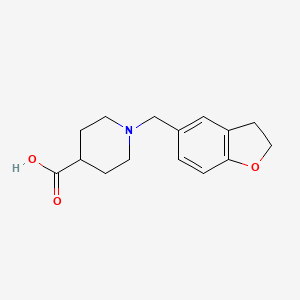

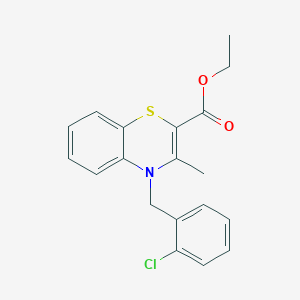

![molecular formula C23H18N2O2 B2952587 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890012-38-1](/img/structure/B2952587.png)

3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of benzyloxyphenyl derivatives with other organic molecules. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The phenyl groups suggest the presence of benzene rings, and the benzyloxy group indicates a benzyl group attached to an oxygen atom .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Antioxidant/Anti-inflammatory Activity : A study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, closely related to the requested compound, and evaluated their antioxidant and anti-inflammatory activities. Compounds 4c and 4e exhibited potent antioxidant activity, while 4c, 4e, and 4d showed significant anti-inflammatory activity (Sudha, Subbaiah, & Mahalakshmi, 2021).

Novel Heterocycles Synthesis : Another study used 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to the requested one, as a precursor for creating novel heterocycles. These were synthesized via reactions with various hydrazides, showing the compound's utility in creating diverse chemical structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Chitosan Schiff Bases Synthesis and Antimicrobial Activity : A related pyrazole derivative was used to synthesize Schiff bases of chitosan, characterized for their antimicrobial activity. These compounds showed varied activity against bacteria and fungi, highlighting the compound's potential in creating antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Pharmacological Potential

Anticonvulsant and Analgesic Activities : A compound structurally related to 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized and tested for anticonvulsant and analgesic activities. Some synthesized molecules showed potent anticonvulsant activity and analgesic properties without toxicity (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).

Inhibitory Activity in Pharmacological Targets : Another study involving a similar compound found that its molecular structure and properties suggested potential phosphodiesterase inhibitory activity, indicating its possible use in pharmacological applications (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).

Crystal Structure Analysis

- Crystal Structure and Synthesis : The crystal structure of a similar pyrazole derivative was determined, providing insights into the compound's molecular geometry, which is crucial for understanding its reactivity and interaction with other molecules (Xu & Shi, 2011).

Safety and Hazards

Orientations Futures

Future research could focus on further elucidating the properties and potential applications of this compound. For instance, its potential as an anticancer agent could be explored, given the activity of similar compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be characterized in more detail.

Mécanisme D'action

Target of Action

The primary target of the compound 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as 1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde, is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic kinase activity, and triggering of signaling pathways that influence cell proliferation, survival, and other cellular functions .

Mode of Action

The compound interacts with EGFR kinase by binding to the hinge region of the ATP binding site . This interaction inhibits the kinase activity of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR kinase by the compound affects multiple biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. By inhibiting EGFR kinase, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

It has been shown to exhibitglucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, although further studies are needed to confirm this.

Result of Action

The compound has demonstrated antiproliferative activities against various human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . It has also been shown to induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of glucose can enhance the compound’s insulin-secreting activity . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Analyse Biochimique

Biochemical Properties

It has been found that similar compounds can interact with various enzymes and proteins

Cellular Effects

It has been suggested that similar compounds may have antiproliferative effects against certain cancer cell lines

Molecular Mechanism

It has been suggested that similar compounds may inhibit EGFR kinase, a key enzyme involved in cell proliferation and survival . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It has been suggested that similar compounds may have a blood sugar reducing effect in various animal diabetic disease models .

Propriétés

IUPAC Name |

1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-16-20-15-25(21-9-5-2-6-10-21)24-23(20)19-11-13-22(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWWOSMJKONQHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2952516.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)

![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2952522.png)

![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2952523.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)